molecular formula C13H15N3 B2622623 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1152715-04-2

3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2622623
CAS No.: 1152715-04-2
M. Wt: 213.284
InChI Key: GAQBJEXMBMICJO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 4, and a phenyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications, including kinase inhibition, antimicrobial activity, and coordination chemistry .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-12(10-7-8-10)15-16(13(9)14)11-5-3-2-4-6-11/h2-6,10H,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBJEXMBMICJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine 3-Cyclopropyl, 4-methyl, 1-phenyl C₁₃H₁₅N₃ 213.28 Cyclopropyl enhances steric bulk; phenyl and methyl optimize lipophilicity
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 3-(4-Cl-phenyl), 1-methyl C₁₀H₁₀ClN₃ 207.66 Chlorine atom increases electronegativity; potential halogen bonding
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1-Thiazol-2-yl, 4-(4-Me-phenyl), 3-methyl C₁₅H₁₅N₅S 297.38 Thiazole ring introduces π-conjugation; methylphenyl enhances hydrophobicity
3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine 1-(4-CF₃O-phenyl), 3-methyl C₁₁H₁₀F₃N₃O 273.21 Trifluoromethoxy group improves metabolic stability and membrane permeability
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-Phenyl, 3-methyl C₁₀H₁₁N₃ 173.22 Simplest analog; lacks cyclopropyl, used as a benchmark in SAR studies

Key Observations :

  • Cyclopropyl vs.
  • Thiazole vs. Phenyl : The thiazole-containing analog exhibits extended π-systems, which may enhance intermolecular stacking in crystals or protein-ligand interactions.
  • Trifluoromethoxy Group : The CF₃O substituent in increases electron-withdrawing effects and metabolic stability, making it favorable in drug design.

Biological Activity

3-Cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The unique structural features of this compound, including the cyclopropyl, methyl, and phenyl groups, may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of cyclopropyl hydrazine with 4-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions. This synthetic route can be optimized using continuous flow reactors and catalysts to enhance yield and purity during industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was found to be around 250 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action likely involves the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. This interaction can modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Study on Antimicrobial Activity

In a recent study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their antibacterial properties. The study found that this compound exhibited a significant reduction in bacterial growth compared to control samples, indicating its potential as an effective antimicrobial agent .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The results showed that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its utility in developing new anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity Profile
3-Methyl-4-(trifluoromethyl)-1H-pyrazole Methyl and trifluoromethyl groupsEnhanced lipophilicity; moderate antimicrobial activity
4-Ethyl-3-(phenyl)-1H-pyrazole Ethyl and phenyl substituentsDifferent activity profile; less potent than cyclopropyl variant
5-(Cyclohexyl)-4-methylpyrazole Cyclohexyl groupAltered steric hindrance; varied reactivity

This table highlights how the specific substitution pattern in 3-cyclopropyl-4-methyl-1-phenyl-1H-pyrazol-5-amines contributes to its stability and reactivity compared to other derivatives.

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